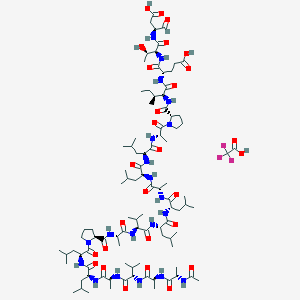

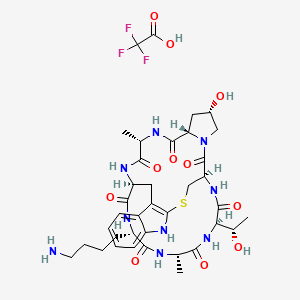

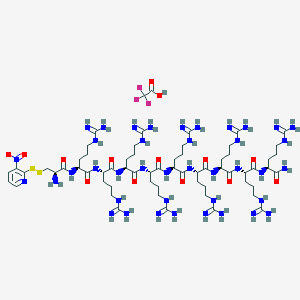

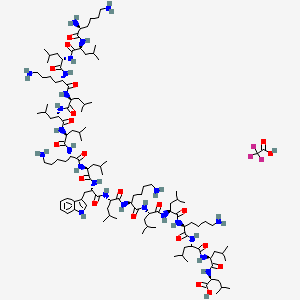

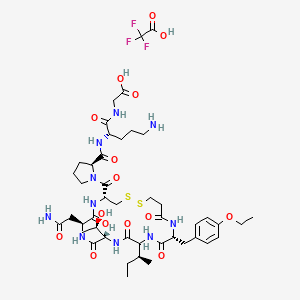

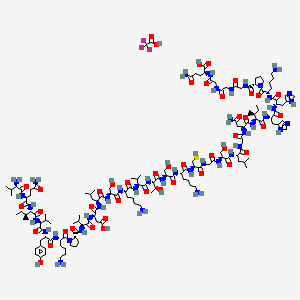

H-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys-Cys-Gly-Ser-Leu-Gly-Asn-Ile-His-His-Lys-Pro-Gly-Gly-Gly-Gln-OH.TFA

Overview

Description

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is a 31-amino acid long peptide derived from the Repeat 3 domain . It is part of the Tau proteins, which belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease . The peptide has an amphipathic helical structure, which could be responsible for the formation of the neuropathological filament .

Synthesis Analysis

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is synthesized and is available in lyophilized solid form . It is stored at temperatures below -15°C .Molecular Structure Analysis

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate has a molecular formula of C145H237F3N42O44S . Its IUPAC name is quite complex due to the large number of atoms in the molecule . The peptide forms metastable compact structures with its upstream sequence that modulates aggregation propensity .Chemical Reactions Analysis

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is involved in the formation of neuropathological filaments . Disease-associated mutations, isomerization of a critical proline, or alternative splicing can destabilize this local structure and trigger spontaneous aggregation .Physical and Chemical Properties Analysis

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate has a molecular weight of 3361.8 g/mol . It is available in lyophilized solid form and is stored at temperatures below -15°C .Scientific Research Applications

Understanding Tau Protein and Neurodegenerative Diseases

Tau protein plays a crucial role in the stability of microtubules in neurons. Its isoforms, including 3R and 4R, are significant in neurodegenerative diseases like Alzheimer's disease (AD), corticobasal degeneration (CBD), and progressive supranuclear palsy (PSP). The pathology of these diseases includes the accumulation and deposition of filamentous tau, leading to cell damage. Understanding the physiological functions and pathogenesis of tau and reducing hyperphosphorylated tau can contribute to developing diagnostic and therapeutic strategies for these tau protein-induced neurodegenerative diseases (Majidi et al., 2021).

Tau Protein in Alzheimer's Disease

Tau protein's hyperphosphorylation and abnormal elevation, along with Abeta peptide, are characteristic of Alzheimer's disease. The "amyloid hypothesis" suggests a model where the elevation of Abeta drives other disease features, including tau hyperphosphorylation. However, recent evidence points towards a "dual pathway" model, especially in late-onset Alzheimer's disease (LOAD), suggesting that Abeta and tau can be linked by separate mechanisms driven by a common upstream driver (Small & Duff, 2008).

Tau Protein and Therapeutic Approaches

The failure of various amyloid-beta-targeting treatments in clinical trials has increased interest in tau-targeting strategies for Alzheimer's disease. Current tau-targeting therapies in clinical trials are predominantly immunotherapies, showing promise in numerous preclinical studies. Given the correlation between tau pathology and cognitive impairments, targeting tau is expected to be more effective than amyloid-beta clearance once clinical symptoms are evident (Congdon & Sigurdsson, 2018).

Tau Protein and Biomarkers

Amyloid-beta peptides and tau protein serve as biomarkers in cerebrospinal and interstitial fluid following traumatic brain injury (TBI). Elevated levels of tau protein have been observed following severe TBI and may correlate with clinical outcomes. However, the clinical value of tau and amyloid-beta as biomarkers is still uncertain, and the link between early post-injury changes in these proteins and the future risk of developing Alzheimer's disease remains unclear (Tsitsopoulos & Marklund, 2013).

Isoaspartate and Tau Protein in Alzheimer's Disease

Isoaspartate (isoAsp) is linked to Alzheimer's disease. The presence of isoAsp in human serum albumin (HSA), a major carrier of amyloid-beta peptide and phosphorylated tau protein in blood, can lead to aggregates with reduced binding capacity towards these proteins. Elevated levels of isoAsp in HSA and reduced anti-isoAsp antibody levels in Alzheimer's disease blood suggest hampered clearance of amyloid-beta and phosphorylated tau, contributing to their increased concentrations in the brain and facilitating aggregation (Wang et al., 2022).

Mechanism of Action

Target of Action

The primary target of the Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is the microtubule-binding domain of the water-soluble tau protein . This domain plays a crucial role in the formation of the neuropathological filament .

Mode of Action

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate interacts with its target through its amphipathic helical structure . This structure is responsible for the formation of the neuropathological filament .

Biochemical Pathways

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate affects the microtubule-associated protein (MAP) family . This family is involved in the pathogenesis of Alzheimer’s disease .

Result of Action

The result of the action of the Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is the formation of the neuropathological filament . This filament formation is a key event in the pathogenesis of Alzheimer’s disease .

Future Directions

Biochemical Analysis

Biochemical Properties

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in biochemical reactions, particularly those associated with the microtubule-associated protein (MAP) family .

Cellular Effects

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The Tau Peptide (306-336) (Repeat 3 Domain) Trifluoroacetate is localized in specific compartments or organelles within the cell. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

(2S)-5-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C143H236N42O42S.C2HF3O2/c1-18-76(15)115(138(221)173-93(54-81-58-153-69-160-81)126(209)171-92(53-80-57-152-68-159-80)125(208)168-86(32-22-26-46-146)141(224)184-48-28-34-100(184)132(215)158-60-106(195)154-59-105(194)155-61-107(196)161-88(143(226)227)41-43-103(149)192)182-128(211)94(55-104(150)193)162-108(197)62-156-118(201)89(50-70(3)4)169-129(212)96(64-186)163-109(198)63-157-119(202)99(67-228)177-120(203)83(30-20-24-44-144)164-131(214)98(66-188)176-140(223)117(78(17)189)183-137(220)114(75(13)14)178-121(204)84(31-21-25-45-145)165-130(213)97(65-187)175-123(206)90(51-71(5)6)170-127(210)95(56-110(199)200)174-135(218)112(73(9)10)179-133(216)101-35-29-49-185(101)142(225)87(33-23-27-47-147)167-124(207)91(52-79-36-38-82(190)39-37-79)172-136(219)113(74(11)12)180-139(222)116(77(16)19-2)181-122(205)85(40-42-102(148)191)166-134(217)111(151)72(7)8;3-2(4,5)1(6)7/h36-39,57-58,68-78,83-101,111-117,186-190,228H,18-35,40-56,59-67,144-147,151H2,1-17H3,(H2,148,191)(H2,149,192)(H2,150,193)(H,152,159)(H,153,160)(H,154,195)(H,155,194)(H,156,201)(H,157,202)(H,158,215)(H,161,196)(H,162,197)(H,163,198)(H,164,214)(H,165,213)(H,166,217)(H,167,207)(H,168,208)(H,169,212)(H,170,210)(H,171,209)(H,172,219)(H,173,221)(H,174,218)(H,175,206)(H,176,223)(H,177,203)(H,178,204)(H,179,216)(H,180,222)(H,181,205)(H,182,211)(H,183,220)(H,199,200)(H,226,227);(H,6,7)/t76-,77-,78+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-,114-,115-,116-,117-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUDIWXEJDZZPH-WZKSCJFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H237F3N42O44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.